3-(4-Ethoxyphenyl)-1h-pyrazole
Description
Properties
IUPAC Name |
5-(4-ethoxyphenyl)-1H-pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O/c1-2-14-10-5-3-9(4-6-10)11-7-8-12-13-11/h3-8H,2H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHUBBHSLONUNJG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=CC=NN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Procedure:
Key Data :
| Step | Conditions | Yield | Characterization (IR, NMR) |
|---|---|---|---|
| Chalcone | Ethanol, NaOH, 12 h, rt | 85% | IR: 1673 cm⁻¹ (C=O), 1589 cm⁻¹ (C=C) |
| Cyclization | Glacial AcOH, reflux, 6 h | 73% | ¹H-NMR: δ 3.81 (s, OCH₃), 7.09–7.99 (m, Ar-H) |
| Aromatization | DDQ, toluene, reflux | 65% | ¹³C-NMR: δ 159.58 (C-O), 151.54 (C=N) |
Nucleophilic Substitution of Halogenated Precursor
This approach modifies a pre-synthesized pyrazole bearing a halogen substituent.
Procedure:
Key Data :
| Step | Conditions | Yield | Characterization |
|---|---|---|---|
| Ethoxylation | NaI, K₂CO₃, CHCl₃, 0°C, 24 h | 75% | ¹H-NMR: δ 1.35 (t, OCH₂CH₃), 4.05 (q, OCH₂) |
Paal-Knorr Synthesis Using β-Ketoester
A β-ketoester with the ethoxyphenyl group undergoes cyclocondensation with hydrazine.
Procedure:
Key Data :
| Step | Conditions | Yield | Characterization |
|---|---|---|---|
| Cyclocondensation | Ethanol, reflux, 4 h | 68% | IR: 2192 cm⁻¹ (C≡N), 1726 cm⁻¹ (C=O) |
Comparative Analysis of Methods
| Method | Advantages | Limitations | Yield Range |
|---|---|---|---|
| Claisen-Schmidt | High regioselectivity | Multi-step, requires oxidation | 65–85% |
| Nucleophilic Substitution | Direct functionalization | Requires halogenated precursor | 70–75% |
| Paal-Knorr | Single-step cyclization | Decarboxylation reduces yield | 60–68% |
Spectral Characterization Highlights
Chemical Reactions Analysis
Types of Reactions
3-(4-Ethoxyphenyl)-1h-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.
Reduction: Reduction reactions can yield hydropyrazoles.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Halogenating agents, alkylating agents, and acylating agents can be used under various conditions, often in the presence of catalysts like Lewis acids.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyrazole oxides, while substitution reactions can introduce various alkyl, aryl, or acyl groups.
Scientific Research Applications
Medicinal Chemistry
Pharmacological Activities :
3-(4-Ethoxyphenyl)-1H-pyrazole exhibits a range of pharmacological activities, making it a valuable scaffold in drug design. Research has demonstrated its potential as:
- Anticancer Agent : Various studies have shown that pyrazole derivatives can inhibit cell proliferation in cancer cell lines, indicating their potential as anticancer agents .
- Anti-inflammatory and Analgesic Properties : Pyrazole derivatives have been reported to possess significant anti-inflammatory effects, with some compounds showing comparable efficacy to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .
- Antimicrobial Activity : Certain pyrazole derivatives have demonstrated notable antibacterial properties against various pathogens, suggesting their potential use in treating infections .
Organic Synthesis
Synthetic Applications :
this compound serves as a versatile intermediate in organic synthesis. Its structure allows for various chemical modifications, enabling the synthesis of more complex molecules. Key applications include:
- Building Block for Pharmaceuticals : The compound acts as a precursor for synthesizing other biologically active molecules, facilitating the development of new drugs .
- Functionalization : The presence of the ethoxy group allows for further functionalization, enhancing the compound's reactivity and potential applications in synthetic chemistry .
Material Science
Potential Applications :
The unique structural properties of this compound make it a candidate for developing new materials with specific electronic or optical properties. Research is ongoing to explore its use in:
- Fluorescent Materials : Pyrazole derivatives are being investigated for their potential use in fluorescent dyes and sensors due to their luminescent properties .
- Agrochemical Development : The compound's biological activity also positions it as a potential lead for developing new agrochemicals that can enhance crop protection .
Case Studies
Several case studies illustrate the efficacy of this compound in various therapeutic contexts:
Mechanism of Action
The mechanism of action of 3-(4-Ethoxyphenyl)-1h-pyrazole involves its interaction with specific molecular targets. For instance, it can inhibit enzymes like cytochrome P450 14α-sterol demethylase, which is involved in sterol biosynthesis . The compound’s effects are mediated through binding to the active site of the enzyme, thereby inhibiting its activity and affecting metabolic pathways.
Comparison with Similar Compounds
Comparison with Similar Pyrazole Derivatives
Key Observations:
- Ethoxy vs. Methoxy : The ethoxy group in 3-(4-Ethoxyphenyl)-1H-pyrazole confers higher lipophilicity than methoxy, which correlates with enhanced antiproliferative activity in tubulin-targeting assays . In contrast, methoxy-substituted analogues (e.g., 3-(4-Methoxyphenyl)-1H-pyrazole) exhibit stronger antimicrobial and antioxidant properties, suggesting substituent-driven selectivity .
- Fluorine Substitution : Fluorine at the 4-position (e.g., 3-(4-Fluorophenyl)-1H-pyrazole) significantly boosts antileishmanial activity (IC₅₀ = 0.079 µg/mL), likely due to enhanced electron-withdrawing effects improving target binding .
- Trimethoxyphenyl Positioning : Moving the trimethoxyphenyl group from C-3 to C-4 (as in compound 15p) maintains antiproliferative potency, indicating positional flexibility for bulky substituents .
Structural and Computational Insights
- Crystallography: Pyrazoline derivatives (e.g., 1-[3-(4-Chlorophenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-ethanone) reveal planar pyrazole rings with dihedral angles influenced by substituents. Bulky groups like ethoxy may induce steric hindrance, altering binding conformations .
- Molecular Dynamics : Computational studies on 3-(4-Chlorophenyl)-5-(3-hydroxy-4-ethoxyphenyl)-4,5-dihydro-1H-pyrazole suggest that the ethoxy group stabilizes hydrogen bonding with kinase active sites .
Biological Activity
3-(4-Ethoxyphenyl)-1H-pyrazole is a derivative of the pyrazole class, known for its diverse biological activities. This compound has garnered attention for its potential applications in pharmacology, particularly in the fields of antidiabetic, antimicrobial, and anti-inflammatory research. This article delves into its biological activity, synthesis, and research findings.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of 218.25 g/mol. The structure features an ethoxy group attached to a phenyl ring at the para position (4-position) and a pyrazole moiety at the 1-position. This configuration influences its chemical reactivity and biological properties, particularly through the electron-donating effects of the ethoxy group, which may enhance solubility and bioavailability compared to other derivatives.
Biological Activities
Research indicates that this compound exhibits several notable biological activities:
- Antidiabetic Activity : Preliminary studies suggest that this compound possesses significant antidiabetic properties. In vitro and in vivo studies have shown its potential to regulate glucose levels and improve insulin sensitivity .
- Antimicrobial Properties : The compound has been investigated for its antimicrobial effects against various pathogens. It demonstrates activity against both bacterial and fungal strains, making it a candidate for further development as an antimicrobial agent .
- Anti-inflammatory Effects : this compound has shown promise in reducing inflammation, potentially through the inhibition of pro-inflammatory cytokines such as TNF-α and IL-6 .
Synthesis
The synthesis of this compound typically involves a cyclization reaction of 3-(4-ethoxyphenyl)-1-(naphthalen-1-yl)prop-2-en-1-one with hydrazine hydrate in an acetic acid medium. Characterization techniques such as IR spectroscopy, H-NMR, C-NMR, and mass spectrometry are employed to confirm the structure of the synthesized compound .
Comparative Biological Activity
To contextualize the biological activity of this compound, it is useful to compare it with other pyrazole derivatives:
| Compound Name | Structure Features | Notable Activities |
|---|---|---|
| 3-(4-Methoxyphenyl)-1H-pyrazole | Methoxy group instead of ethoxy | Anticancer activity |
| 1-(4-Chlorophenyl)-3,5-dimethyl-1H-pyrazole | Chlorine substituent on phenyl ring | Antimicrobial properties |
| 3-(4-Fluorophenyl)-1H-pyrazole | Fluorine substituent | Potential anti-inflammatory effects |
This table illustrates how small changes in substitution patterns can lead to significant differences in biological activity among pyrazole derivatives.
Case Studies
Several studies have highlighted the efficacy of pyrazole derivatives in various biological contexts:
- Antidiabetic Studies : In one study, compounds similar to this compound were evaluated for their ability to lower blood glucose levels in diabetic animal models. Results indicated a marked improvement in glucose tolerance tests compared to control groups .
- Antimicrobial Evaluations : Another study assessed the antimicrobial activity of various pyrazole derivatives against E. coli and Staphylococcus aureus. The results showed that certain derivatives exhibited MIC values comparable to standard antibiotics, indicating their potential as effective antimicrobial agents .
Q & A
Q. What are the optimized synthetic routes for 3-(4-Ethoxyphenyl)-1H-pyrazole, and how can purity be maximized?
The synthesis typically involves a cyclocondensation reaction. In Procedure B (evidence ), ethyl acetoacetate reacts with phenylhydrazine derivatives under basic conditions. Key steps include:
- Reagent stoichiometry : A 1:1 molar ratio of ethyl acetoacetate to 4-ethoxyphenylhydrazine ensures minimal side products.
- Purification : Flash chromatography with ethyl acetate:petroleum ether (6:4 v/v) yields >95% purity .
- Characterization : Confirm structure via H-NMR (e.g., δ 1.43 ppm for ethoxy CH, δ 4.08 ppm for OCH) and ESI-MS for molecular ion validation .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- H-NMR and C-NMR : Essential for confirming substituent positions and tautomeric forms. For example, the ethoxy group’s protons appear as a triplet (δ 1.43 ppm) and quartet (δ 4.08 ppm) .
- Mass spectrometry (ESI-MS) : Validates molecular weight (e.g., m/z 215.1 for [M+H]) .
- X-ray crystallography (if applicable): Resolves tautomeric ambiguity, as seen in fluorophenyl analogs .
Q. How is preliminary antiproliferative activity screened for this compound?
- Cell line panels : Test against diverse cancer lines (e.g., breast MDA-MB-231, leukemia HL-60) using MTT assays .
- Dose-response curves : IC values are calculated (e.g., 4c in evidence showed IC = 0.12 µM against MDA-MB-231).
- Control compounds : Compare to Combretastatin A-4 (CA-4) for benchmarking .
Advanced Research Questions
Q. How does the 4-ethoxyphenyl group influence structure-activity relationships (SAR) in microtubule-targeting analogs?
- Electron-donating effects : The ethoxy group enhances tubulin-binding affinity by stabilizing hydrophobic interactions in the colchicine pocket .
- Regioisomeric comparison : Moving the 3,4,5-trimethoxyphenyl group from C-3 to C-4 (as in 4c) retains activity, suggesting flexibility in substituent placement .
- SAR validation : Replace the ethoxy group with OCF or CF; these electron-withdrawing groups reduce potency, highlighting the need for electron-donating substituents .
Q. What experimental approaches validate tubulin polymerization inhibition by this compound derivatives?
- Turbidimetric assays : Monitor tubulin assembly in vitro using purified tubulin (1 mg/mL) at 37°C. Inhibitors like 4c reduce polymerization rate by >80% at 1 µM .
- Colchicine competition assays : Use H-colchicine binding to confirm competitive inhibition (K values < 0.5 µM for active derivatives) .
- Immunofluorescence microscopy : Visualize disrupted microtubule networks in treated cells (e.g., mitotic arrest in HeLa cells) .
Q. How are in vivo efficacy and toxicity profiles assessed for lead compounds?
- Orthotopic tumor models : Implant murine mammary carcinoma (e.g., 4T1) into BALB/c mice. Administer 4c (5 mg/kg, i.p.) and measure tumor volume reduction (e.g., 60% inhibition vs. CA-4P at 30 mg/kg) .
- Toxicity endpoints : Monitor body weight, organ histopathology, and hematological parameters (e.g., no significant hepatotoxicity at therapeutic doses) .
Q. How do tautomeric forms of pyrazole derivatives affect biological activity?
- Tautomer stability : For 3-/5-arylpyrazoles, the 1H-pyrazole tautomer predominates in solution, confirmed by NMR. Crystallographic data (e.g., fluorophenyl analogs) show coexistence of both tautomers in the solid state .
- Activity correlation : Tautomer ratios may influence binding kinetics; MD simulations can model tautomer-specific interactions with tubulin .
Q. How should researchers address discrepancies in reported antiproliferative data across studies?
- Standardize assay conditions : Use identical cell lines (e.g., ATCC-validated), serum concentrations, and incubation times.
- Control for solvent effects : DMSO concentrations >0.1% may artifactually reduce viability .
- Replicate SAR trends : Cross-validate with structurally related analogs (e.g., 3-methoxy vs. 4-ethoxy derivatives) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
